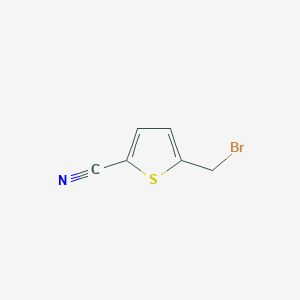

5-(Bromomethyl)thiophene-2-carbonitrile

Description

The exact mass of the compound 5-(Bromomethyl)thiophene-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Bromomethyl)thiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)thiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXDYXBTGGZHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441723 | |

| Record name | 5-(bromomethyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134135-41-4 | |

| Record name | 5-(bromomethyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)thiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Bromomethyl)thiophene-2-carbonitrile synthesis protocol

An In-depth Technical Guide to the Synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile

This guide provides a comprehensive overview of the synthesis protocol for 5-(Bromomethyl)thiophene-2-carbonitrile, a key intermediate in the development of pharmaceuticals and materials science applications. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway: Radical Bromination

The primary and most commonly cited method for synthesizing 5-(Bromomethyl)thiophene-2-carbonitrile is through the radical bromination of 5-methylthiophene-2-carbonitrile. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to facilitate the reaction.[1][2][3][4][5] The reaction proceeds by selectively brominating the methyl group at the benzylic-like position of the thiophene ring.[3][4]

The overall transformation is depicted in the following reaction scheme:

Caption: Reaction scheme for the synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile.

Materials:

-

5-methylthiophene-2-carbonitrile

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl4), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO4)

-

Ethyl acetate (for chromatography)

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-methylthiophene-2-carbonitrile (9.9 g, 80.5 mmol), N-bromosuccinimide (15 g, 84.3 mmol), and benzoyl peroxide (0.23 g, 0.95 mmol).[1][2]

-

Solvent Addition: Add 200 mL of anhydrous carbon tetrachloride to the flask.[1][2]

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.[1][2]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature. A suspension will have formed.

-

Filter the suspension to remove the succinimide byproduct.[1][2]

-

Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate solution.[1][2]

-

Dry the organic layer over anhydrous magnesium sulfate.[1][2]

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[1][2]

-

-

Purification: Purify the crude product by column chromatography on silica gel, using an eluent of ethyl acetate/hexane (1:4 v/v).[1][2]

-

Characterization: The final product, 5-(Bromomethyl)thiophene-2-carbonitrile, is obtained as a yellow oil (14.0 g, 86% yield).[1][2] The structure can be confirmed by 1H NMR and mass spectrometry.[1][2]

Data Presentation

The quantitative data for the synthesis is summarized in the table below for easy reference and comparison.

| Parameter | Value | Moles (mmol) | Molar Ratio | Source(s) |

| Starting Material | ||||

| 5-methylthiophene-2-carbonitrile | 9.9 g | 80.5 | 1.0 | [1][2] |

| Reagents | ||||

| N-Bromosuccinimide | 15 g | 84.3 | 1.05 | [1][2] |

| Benzoyl Peroxide | 0.23 g | 0.95 | 0.012 | [1][2] |

| Solvent | ||||

| Carbon Tetrachloride | 200 mL | - | - | [1][2] |

| Reaction Conditions | ||||

| Temperature | Reflux | - | - | [1][2] |

| Time | 6 hours | - | - | [1][2] |

| Product | ||||

| 5-(Bromomethyl)thiophene-2-carbonitrile | 14.0 g | ~69.3 | - | [1][2] |

| Yield | 86% | - | - | [1][2] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow, from reaction setup to the final purified product.

Caption: Experimental workflow for the synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile.

References

Technical Guide: Physicochemical Properties of 5-(Bromomethyl)thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)thiophene-2-carbonitrile is a substituted thiophene derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its bifunctional nature, featuring both a reactive bromomethyl group and a cyano group on a thiophene scaffold, allows for a variety of chemical transformations. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its synthesis and purification, and a visualization of the synthetic workflow.

Physicochemical Properties

The key physicochemical properties of 5-(Bromomethyl)thiophene-2-carbonitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrNS | [1] |

| Molecular Weight | 202.07 g/mol | [1][2][3] |

| CAS Number | 134135-41-4 | [1][4] |

| Appearance | Yellow Oil / Solid | [2][4] |

| Boiling Point | 121.3 ± 23.2 °C | [5] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Purity | Typically available in 95-98% purity | [1][2][3] |

| Storage Conditions | Store in a dark, dry place, sealed, in a freezer at temperatures below -20°C | |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [4] |

Experimental Protocols

Synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile[5]

This protocol details the synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile from 5-methylthiophene-2-carbonitrile via a free-radical bromination reaction.

Materials:

-

5-methylthiophene-2-carbonitrile (starting material)

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (solvent)

-

Dichloromethane (for workup)

-

Saturated sodium bicarbonate solution (for washing)

-

Magnesium sulfate (drying agent)

Procedure:

-

To a solution of 5-methylthiophene-2-carbonitrile (9.9 g, 80.5 mmol) in carbon tetrachloride (200 mL), add N-bromosuccinimide (15 g, 84.3 mmol) and benzoyl peroxide (0.23 g, 0.95 mmol).

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After the reaction is complete, cool the resulting suspension and filter to remove the succinimide byproduct.

-

Dilute the filtrate with dichloromethane (400 mL).

-

Wash the organic layer with a saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate.

-

Concentrate the solution under vacuum to yield the crude product.

Purification[5]

The crude product from the synthesis is purified using column chromatography.

Materials:

-

Crude 5-(Bromomethyl)thiophene-2-carbonitrile

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/hexane mixture (1:4 ratio)

Procedure:

-

Prepare a silica gel column using the ethyl acetate/hexane eluent.

-

Load the crude product onto the column.

-

Elute the column with the 1:4 ethyl acetate/hexane mixture.

-

Collect the fractions containing the desired product.

-

Combine the pure fractions and concentrate under vacuum to afford 5-(Bromomethyl)thiophene-2-carbonitrile as a yellow oil.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 5-(Bromomethyl)thiophene-2-carbonitrile.

Caption: Workflow for the synthesis and purification of 5-(Bromomethyl)thiophene-2-carbonitrile.

References

An In-depth Technical Guide to 5-(Bromomethyl)thiophene-2-carbonitrile

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 5-(Bromomethyl)thiophene-2-carbonitrile, a key intermediate for researchers and professionals in drug development and medicinal chemistry.

Chemical Properties and Data

5-(Bromomethyl)thiophene-2-carbonitrile is a substituted thiophene derivative that serves as a versatile building block in organic synthesis. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrNS | [1][2] |

| Molecular Weight | 202.07 g/mol | [1][2][3] |

| CAS Number | 134135-41-4 | [1][2][4] |

| Appearance | Yellow oil or solid | [1][4][5] |

| Purity | Commonly available as 95%, 98% | [1][2][5] |

| Storage Conditions | Store in freezer (-20°C), sealed, dry, and in the dark | [1] |

| IUPAC Name | 5-(bromomethyl)-2-thiophenecarbonitrile | [1] |

Experimental Protocols

The following section details a common experimental protocol for the synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile.

Synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile via Radical Bromination

This protocol describes the synthesis starting from 5-methylthiophene-2-carbonitrile.

Materials:

-

5-methylthiophene-2-carbonitrile

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, a solution of 5-methylthiophene-2-carbonitrile (e.g., 9.9 g, 80.5 mmol) in carbon tetrachloride (200 mL) is prepared.[3][4]

-

To this solution, N-bromosuccinimide (1.05 equivalents, e.g., 15 g, 84.3 mmol) and a catalytic amount of benzoyl peroxide (e.g., 0.23 g, 0.95 mmol) are added.[3][4]

-

The reaction mixture is heated to reflux and maintained for approximately 6 hours.[3][4]

-

Upon completion, the reaction mixture is cooled, resulting in a suspension.

-

The suspension is filtered to remove the succinimide byproduct.

-

The filtrate is then diluted with dichloromethane (400 mL).[4]

-

The organic solution is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.[4]

-

The organic layer is dried over anhydrous magnesium sulfate.[4]

-

The solvent is removed under reduced pressure (in vacuo) to yield the crude product.[3][4]

-

The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane (e.g., 1:4 ratio) as the eluent.[3][4]

-

The final product, 5-(Bromomethyl)thiophene-2-carbonitrile, is obtained as a yellow oil.[4]

Characterization:

-

The structure of the product can be confirmed by ¹H NMR spectroscopy. Expected peaks are approximately δ 7.50 (d, 1H), 7.13 (d, 1H), and 4.68 (s, 2H) in CDCl₃.[4]

-

Mass spectrometry can be used to confirm the molecular weight, with an expected molecular ion peak around 203 [M+H]⁺.[4]

Diagrams and Workflows

The following diagrams illustrate the synthesis workflow and the role of 5-(Bromomethyl)thiophene-2-carbonitrile as a synthetic intermediate.

Caption: Synthesis workflow for 5-(Bromomethyl)thiophene-2-carbonitrile.

Thiophene derivatives are recognized for their wide range of pharmacological activities, making them valuable scaffolds in drug discovery.[6][7][8] 5-(Bromomethyl)thiophene-2-carbonitrile is a key intermediate that allows for the introduction of the thiophene-2-carbonitrile moiety into larger, more complex molecules. The bromomethyl group is a reactive handle that can participate in various coupling reactions to build diverse molecular architectures.

Caption: Role as a key intermediate in the synthesis of bioactive molecules.

Safety Information

5-(Bromomethyl)thiophene-2-carbonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Signal Word: Danger[1]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][9]

-

Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[9]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. 5-(Bromomethyl)thiophene-2-carbonitrile | 134135-41-4 [sigmaaldrich.com]

- 2. 5-(BROMOMETHYL)THIOPHENE-2-CARBONITRILE suppliers & manufacturers in China [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 5-(BROMOMETHYL)THIOPHENE-2-CARBONITRILE | 134135-41-4 [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.es [fishersci.es]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the 1H NMR Spectrum of 5-(Bromomethyl)thiophene-2-carbonitrile

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Bromomethyl)thiophene-2-carbonitrile. It includes a detailed presentation of spectral data, a complete experimental protocol for data acquisition, and a visualization of the molecular structure with its proton assignments.

Data Presentation

The 1H NMR spectral data for 5-(Bromomethyl)thiophene-2-carbonitrile, recorded in deuterated chloroform (CDCl3), is summarized in the table below. The spectrum reveals three distinct proton signals, corresponding to the different electronic environments of the protons in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 | 7.50 | Doublet (d) | 1H | ~3.8 |

| H-3 | 7.13 | Doublet (d) | 1H | ~3.8 |

| -CH2Br | 4.68 | Singlet (s) | 2H | N/A |

Note: The coupling constant (J) for the thiophene ring protons is an estimated value based on typical 3J(H,H) coupling constants observed in similar 2,5-disubstituted thiophene systems.

Structural Elucidation and Signal Assignment

The 1H NMR spectrum is consistent with the structure of 5-(Bromomethyl)thiophene-2-carbonitrile. The two signals in the aromatic region (7-8 ppm) are characteristic of protons on a thiophene ring. The downfield shift of the doublet at 7.50 ppm is attributed to the deshielding effect of the adjacent electron-withdrawing nitrile group. Consequently, this signal is assigned to the proton at position 4 (H-4). The doublet at 7.13 ppm is assigned to the proton at position 3 (H-3). These two protons are coupled to each other, resulting in the doublet multiplicity for both signals.

The singlet at 4.68 ppm integrates to two protons and is assigned to the methylene protons of the bromomethyl group (-CH2Br). The chemical shift is in the expected region for protons alpha to a bromine atom. The absence of coupling for this signal indicates that there are no adjacent protons.

Experimental Protocols

The following is a detailed methodology for the acquisition of the 1H NMR spectrum of 5-(Bromomethyl)thiophene-2-carbonitrile.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of 5-(Bromomethyl)thiophene-2-carbonitrile.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the 1H NMR spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount of TMS is usually present in the commercially available deuterated solvent.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

2. NMR Data Acquisition:

-

Spectrometer: The spectrum is acquired on a standard NMR spectrometer, for example, a 400 MHz instrument.

-

Nucleus: Observe the 1H nucleus.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or zg) is used.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) are acquired and averaged to obtain a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds is used between scans to allow for the complete relaxation of the protons, ensuring accurate integration.

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds is typically employed.

-

Spectral Width (SW): A spectral width of approximately 16 ppm is set to encompass all expected proton signals.

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas under each signal are integrated to determine the ratio of the number of protons giving rise to each signal.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of 5-(Bromomethyl)thiophene-2-carbonitrile and the assignment of the protons corresponding to the observed 1H NMR signals.

Caption: Molecular structure of 5-(Bromomethyl)thiophene-2-carbonitrile with 1H NMR assignments.

An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)thiophene-2-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Bromomethyl)thiophene-2-carbonitrile. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its expected solubility based on the known behavior of thiophene and its derivatives, alongside detailed experimental protocols for determining its precise solubility in various organic solvents.

Core Concepts: Understanding Solubility

Solubility is a critical physicochemical parameter in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] Thiophene and its derivatives are generally considered nonpolar to weakly polar compounds, which dictates their solubility profile.

Expected Solubility Profile of 5-(Bromomethyl)thiophene-2-carbonitrile

Based on the general solubility of thiophene and its derivatives, 5-(Bromomethyl)thiophene-2-carbonitrile is expected to be soluble in a range of common organic solvents and insoluble in water.[2][3][4] The presence of the polar carbonitrile group and the reactive bromomethyl group may slightly alter its solubility compared to the parent thiophene molecule, but the overall trend of solubility in organic solvents is anticipated to hold.

Table 1: Expected Qualitative Solubility of 5-(Bromomethyl)thiophene-2-carbonitrile

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Benzene, Toluene | High | Thiophene and its derivatives readily dissolve in nonpolar solvents.[2] |

| Polar Aprotic | Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | Thiophene is soluble in ether.[2][3] The polarity of these solvents can accommodate the polar functional groups of the solute. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | Thiophene is soluble in ethanol.[3] However, the ability of the solvent to hydrogen bond may not significantly enhance the solubility of this non-hydrogen-bond-donating solute. |

| Highly Polar | Water | Insoluble | Thiophene and its derivatives are generally insoluble in water due to their nonpolar nature.[2][3] |

Physicochemical Properties

Understanding the physical properties of 5-(Bromomethyl)thiophene-2-carbonitrile is essential for handling and experimental design.

Table 2: Physicochemical Properties of 5-(Bromomethyl)thiophene-2-carbonitrile

| Property | Value | Source |

| Molecular Formula | C6H4BrNS | |

| Molecular Weight | 202.07 g/mol | [5][6] |

| Physical Form | Solid | [5] |

| Purity | 95% - 98% | [5][6] |

| Storage Conditions | Keep in a dark place, sealed in dry, store in a freezer under -20°C. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods can be employed.

Method 1: Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining equilibrium solubility.[1]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-(Bromomethyl)thiophene-2-carbonitrile to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully filter the supernatant through a fine-pored filter (e.g., 0.22 µm PTFE syringe filter) to remove all undissolved solid.

-

-

Quantification:

-

Take a precise volume of the clear, saturated filtrate and place it in a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The solubility can be calculated in terms of g/L or mol/L using the mass of the dissolved solid and the volume of the filtrate taken.

-

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for more rapid and higher-throughput solubility determination.

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of 5-(Bromomethyl)thiophene-2-carbonitrile in the chosen solvent at known concentrations.

-

Generate a calibration curve by injecting these standards into an HPLC system and plotting peak area against concentration.

-

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 of the Gravimetric Method to prepare a saturated solution and separate the undissolved solid.

-

-

Analysis:

-

Dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated filtrate by accounting for the dilution factor.

-

Logical Workflow for Solubility Testing

The following diagram illustrates a typical workflow for determining the solubility class of an unknown organic compound, which can be applied to 5-(Bromomethyl)thiophene-2-carbonitrile.

Caption: A flowchart for the systematic determination of a compound's solubility class.

Experimental Workflow for Quantitative Solubility

The following diagram outlines the steps for the gravimetric determination of solubility.

Caption: A step-by-step workflow for the gravimetric determination of solubility.

Conclusion

References

- 1. m.youtube.com [m.youtube.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. cymitquimica.com [cymitquimica.com]

Stability and Storage of 5-(Bromomethyl)thiophene-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the reactive chemical intermediate, 5-(Bromomethyl)thiophene-2-carbonitrile. Due to its chemical nature, proper handling and storage are paramount to ensure its integrity for use in research and pharmaceutical development. This document outlines the known stability profile, potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Stability and Storage Recommendations

5-(Bromomethyl)thiophene-2-carbonitrile is a solid compound that requires specific storage conditions to minimize degradation. The primary recommendations from various suppliers are consistent and emphasize control over temperature, light, and moisture.

Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | -20°C (in a freezer) | To slow down potential degradation reactions.[1] |

| Atmosphere | Sealed in a dry environment, under an inert gas (e.g., argon) is advisable. | To prevent hydrolysis from atmospheric moisture. |

| Light | Keep in a dark place. | To avoid potential photolytic degradation.[1] |

| Container | Tightly sealed container. | To prevent exposure to air and moisture. |

The compound is typically shipped in a cold pack to maintain a low temperature during transit.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(Bromomethyl)thiophene-2-carbonitrile is provided below.

| Property | Value |

| CAS Number | 134135-41-4 |

| Molecular Formula | C₆H₄BrNS |

| Molecular Weight | 202.07 g/mol |

| Physical Form | Solid |

| Purity (typical) | ≥95% |

Potential Degradation Pathways

While specific degradation studies for 5-(Bromomethyl)thiophene-2-carbonitrile are not extensively published, based on its chemical structure, two primary degradation pathways can be anticipated: hydrolysis and nucleophilic substitution. The bromomethyl group is a reactive benzylic-type halide, making it susceptible to displacement reactions.

A logical representation of the potential degradation is outlined below.

Caption: Potential degradation pathways for 5-(Bromomethyl)thiophene-2-carbonitrile.

Stability Indicating Method: Experimental Protocol

A stability-indicating analytical method is crucial for assessing the purity of 5-(Bromomethyl)thiophene-2-carbonitrile and detecting its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable technique. The following is a representative protocol.

Objective:

To develop and validate a stability-indicating RP-HPLC method for the quantification of 5-(Bromomethyl)thiophene-2-carbonitrile and its degradation products.

Materials and Reagents:

-

5-(Bromomethyl)thiophene-2-carbonitrile reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Forced degradation reagents: 1N HCl, 1N NaOH, 30% H₂O₂

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Analytical balance

-

pH meter

Chromatographic Conditions (Illustrative):

| Parameter | Condition |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the test sample in acetonitrile to achieve a known concentration (e.g., 0.5 mg/mL).

-

Forced Degradation Study:

-

Acid Hydrolysis: Reflux the sample with 1N HCl at 60°C for 2 hours.

-

Base Hydrolysis: Treat the sample with 1N NaOH at room temperature for 30 minutes.

-

Oxidative Degradation: Treat the sample with 30% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

-

Neutralize the acid and base-stressed samples before injection.

-

-

Analysis: Inject the standard, unstressed sample, and stressed samples into the HPLC system.

-

Data Evaluation: Assess the peak purity of the main compound in the presence of degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a comprehensive stability study.

Caption: Workflow for a comprehensive stability study.

Synthesis Workflow

For context, the synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile is typically achieved through the bromination of 5-methylthiophene-2-carbonitrile.

Caption: Synthesis workflow for 5-(Bromomethyl)thiophene-2-carbonitrile.

Conclusion

The stability of 5-(Bromomethyl)thiophene-2-carbonitrile is critically dependent on maintaining stringent storage conditions, specifically low temperature (-20°C) and protection from light and moisture. Due to its reactive bromomethyl group, the compound is susceptible to degradation, primarily through hydrolysis and other nucleophilic substitution reactions. For researchers and drug development professionals, adherence to these storage guidelines is essential to ensure the compound's purity and reactivity for its intended applications. The implementation of a validated stability-indicating analytical method, such as the RP-HPLC protocol outlined herein, is fundamental for quality control and for establishing a reliable shelf-life for this important chemical intermediate.

References

Electrophilic Substitution on the Thiophene Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of electrophilic substitution reactions on the thiophene ring, a critical transformation in the synthesis of a vast array of pharmaceuticals and functional materials. Thiophene's unique electronic properties, arising from the interplay of the sulfur heteroatom and the aromatic π-system, govern its reactivity and regioselectivity in these fundamental reactions.

Core Principles of Reactivity and Regioselectivity

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution.[1] Its reactivity is significantly greater than that of benzene but generally lower than that of furan and pyrrole.[2][3] This enhanced reactivity compared to benzene is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation (σ-complex or arenium ion) formed during the reaction through the delocalization of its lone pair of electrons.[2]

The general mechanism for electrophilic aromatic substitution (SEAr) on thiophene involves a two-step process:

-

Attack of the electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as the σ-complex.[4]

-

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted thiophene.[4]

References

The Bromomethyl Group on a Thiophene Ring: A Versatile Handle for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions. The introduction of a bromomethyl group onto this heterocycle transforms it into a highly reactive and versatile building block. This guide provides a comprehensive overview of the reactivity of the bromomethyl group on a thiophene ring, offering detailed insights into its primary reaction pathways, quantitative data, and experimental protocols to empower researchers in their synthetic endeavors.

Core Reactivity Principles

The high reactivity of the bromomethyl group is primarily attributed to the stability of the resulting carbocation-like transition state, which is stabilized by the electron-rich thiophene ring. This inherent reactivity makes it an excellent substrate for a variety of transformations, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions. The position of the bromomethyl group on the thiophene ring (2- or 3-position) can influence the reactivity and regioselectivity of these reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is one of the most common and straightforward transformations of bromomethylthiophenes. The carbon atom of the bromomethyl group is highly electrophilic, readily undergoing attack by a wide range of nucleophiles to displace the bromide leaving group.

A diverse array of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles, can be employed to generate a library of substituted thiophene derivatives.

Quantitative Data for Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-(Bromomethyl)thiophene | Sodium azide | DMF | 25 | 2 | 2-(Azidomethyl)thiophene | >95 |

| 3-(Bromomethyl)thiophene | Potassium cyanide | Ethanol/Water | Reflux | 4 | 3-(Cyanomethyl)thiophene | 85 |

| 2-(Bromomethyl)thiophene | Sodium thiophenoxide | Ethanol | 25 | 1 | 2-((Phenylthio)methyl)thiophene | 92 |

| 3-(Bromomethyl)thiophene | Diethylamine | Acetonitrile | Reflux | 6 | N,N-Diethyl-1-(thiophen-3-yl)methanamine | 78 |

| 2-(Bromomethyl)thiophene | Sodium methoxide | Methanol | Reflux | 3 | 2-(Methoxymethyl)thiophene | 88 |

Experimental Protocol: Synthesis of 2-((Phenylthio)methyl)thiophene

-

To a solution of thiophenol (1.10 g, 10 mmol) in ethanol (20 mL) at 0 °C, add sodium ethoxide (0.68 g, 10 mmol).

-

Stir the mixture for 15 minutes at 0 °C to form the sodium thiophenoxide salt.

-

To this solution, add 2-(bromomethyl)thiophene (1.77 g, 10 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford 2-((phenylthio)methyl)thiophene as a colorless oil.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and bromomethylthiophenes are excellent substrates for these transformations.

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron reagent with an organohalide. While typically used for sp²-sp² coupling, benzylic halides like bromomethylthiophene can also participate. In cases of di-halogenated thiophenes, regioselectivity can be a key consideration, with the reaction often favoring the more reactive C(sp²)-Br bond over the C(sp³)-Br bond of the bromomethyl group.[1] However, under specific conditions, the bromomethyl group can be the reactive site.

Quantitative Data for Suzuki Coupling of Bromomethylthiophenes

| Bromomethylthiophene | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |

| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 76 (at C-Br) | [1] |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 76 (at C-Br) | [1] |

| 2-Bromo-5-(bromomethyl)thiophene | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 65 (at C-Br) | [1] |

Experimental Protocol: Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Phenylboronic Acid[1]

-

In a round-bottom flask, combine 2-bromo-5-(bromomethyl)thiophene (0.976 mmol), phenylboronic acid (1.073 mmol), and potassium phosphate (1.952 mmol).

-

Add Pd(PPh₃)₄ (2.5 mol%).

-

Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

-

Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 2-(bromomethyl)-5-phenylthiophene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide, catalyzed by palladium and a copper co-catalyst.[2] This reaction is highly valuable for introducing alkynyl moieties onto the thiophene scaffold.

Experimental Protocol: Sonogashira Coupling of 3-(Bromomethyl)thiophene with Phenylacetylene

-

To a degassed solution of 3-(bromomethyl)thiophene (1 mmol), phenylacetylene (1.2 mmol), and triethylamine (3 mmol) in THF (10 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

-

Concentrate the filtrate and purify the residue by column chromatography to afford 3-((phenylethynyl)methyl)thiophene.

References

- 1. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

In-Depth Technical Guide: Hazards and Safety Precautions for 5-(Bromomethyl)thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 5-(Bromomethyl)thiophene-2-carbonitrile (CAS No. 134135-41-4). This document is intended for qualified personnel in research and development settings.

Chemical Identification and Physical Properties

5-(Bromomethyl)thiophene-2-carbonitrile is a substituted thiophene derivative. Thiophene-based compounds are utilized as building blocks in the synthesis of various pharmaceuticals and other biologically active molecules.[1] Due to its chemical structure, specifically the presence of a bromomethyl group, this compound is expected to be a reactive alkylating agent.

Table 1: Physical and Chemical Properties of 5-(Bromomethyl)thiophene-2-carbonitrile

| Property | Value | Source |

| CAS Number | 134135-41-4 | [2] |

| Molecular Formula | C₆H₄BrNS | [2] |

| Molecular Weight | 202.07 g/mol | [2] |

| Appearance | Solid | |

| Storage Temperature | Keep in dark place, sealed in dry, store in freezer, under -20°C.[2] | [2] |

Hazard Identification and Classification

5-(Bromomethyl)thiophene-2-carbonitrile is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its corrosive effects on skin and eyes.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

Signal Word: Danger[2]

GHS Pictograms:

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

Toxicological Information

The metabolism of thiophene derivatives can sometimes lead to the formation of reactive metabolites, such as thiophene S-oxides and thiophene epoxides, through cytochrome P450-dependent pathways.[1][5] These reactive intermediates can be responsible for drug-induced toxicity.[1][5] A primary detoxification pathway for such electrophilic compounds is conjugation with glutathione (GSH).[6][7][][9]

Quantitative Toxicological Data:

Specific LD50 and LC50 values for 5-(Bromomethyl)thiophene-2-carbonitrile are not available. However, data for a structurally related compound, 2-bromothiophene, is provided below for reference. It is crucial to note that this data is for a different compound and should be used with caution as an indicator of potential toxicity.

Table 3: Acute Toxicity Data for 2-Bromothiophene (CAS 1003-09-4)

| Route | Species | Value | Source |

| Oral LD50 | Rat | 200-250 mg/kg | [10] |

Due to the lack of specific data, this compound should be handled as if it has significant acute toxicity.

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the acute toxicity and irritation potential of a chemical. These protocols provide a framework for the experimental evaluation of 5-(Bromomethyl)thiophene-2-carbonitrile.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is designed to estimate the LD50 of a substance with a reduced number of animals.[11][12]

-

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose.[11]

-

Animal Model: Typically, female rats are used.[11]

-

Procedure:

-

A starting dose is selected based on available information.

-

Animals are dosed sequentially at 48-hour intervals.[11]

-

Observations for signs of toxicity are made, with special attention during the first 4 hours and daily for 14 days.[11]

-

Body weights are recorded weekly.[11]

-

A gross necropsy is performed on all animals.[11]

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.[11]

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.[6][13]

-

Principle: The substance is applied to a small area of the skin of an experimental animal, and the degree of irritation or corrosion is observed and scored over time.[13]

-

Animal Model: The albino rabbit is the preferred species.[9]

-

Procedure:

-

The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch.[9]

-

The exposure duration is typically 4 hours.[9]

-

After exposure, the residual substance is removed.

-

Skin reactions (erythema and edema) are observed and scored at 1, 24, 48, and 72 hours after patch removal, and observations continue for 14 days.[6][9]

-

-

Data Analysis: The scores for erythema and edema are evaluated to determine the irritation potential.[9]

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause damage to the eye.[1][7][]

-

Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control. The degree of irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[1][]

-

Animal Model: The albino rabbit is the preferred species.[7][]

-

Procedure:

-

A weight-of-evidence analysis of existing data should be performed before in vivo testing to avoid unnecessary animal use.[1][7][] In vitro methods should be considered first.

-

For the in vivo test, a single dose is applied to the eye.

-

Observations are made at 1, 24, 48, and 72 hours after application and can continue for up to 21 days to assess reversibility.[7]

-

-

Data Analysis: Scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the irritancy of the substance.

Safety Precautions and Handling

Given the hazardous nature of 5-(Bromomethyl)thiophene-2-carbonitrile, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[14]

-

Ensure that safety showers and eyewash stations are readily accessible.[15]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.[14]

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[14] Contaminated clothing should be removed and laundered before reuse.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store in a freezer under -20°C in a dark, dry, and sealed environment.[2]

-

This compound is a reactive alkylating agent and should be stored away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill Response

-

Minor Spill:

-

Alert others in the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent followed by soap and water.

-

-

Major Spill:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the safe handling and potential biological impact of 5-(Bromomethyl)thiophene-2-carbonitrile.

Caption: Workflow for Safe Handling of 5-(Bromomethyl)thiophene-2-carbonitrile.

Caption: Logical Flow for Emergency Response to a Spill or Exposure.

Caption: Proposed Toxicity Pathway for 5-(Bromomethyl)thiophene-2-carbonitrile.

Disclaimer

This document is intended to provide guidance and is not a substitute for a comprehensive risk assessment. All personnel handling this chemical must be adequately trained and familiar with the specific safety procedures of their institution. The information provided is based on currently available data and may be subject to change.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-bromo-5-nitrothiophene - C4H2BrNO2S | CSSB00000239447 [chem-space.com]

- 3. Frontiers | Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies [frontiersin.org]

- 4. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 5. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. femaflavor.org [femaflavor.org]

- 9. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 12. 3-(Bromomethyl)thiophene | C5H5BrS | CID 520703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to 5-(Bromomethyl)thiophene-2-carbonitrile for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 5-(Bromomethyl)thiophene-2-carbonitrile is a versatile reagent pivotal to the synthesis of a wide array of therapeutic candidates. This technical guide provides a comprehensive overview of its suppliers, purity, and applications, with a focus on its role in the development of novel kinase inhibitors.

Core Compound Properties

| Property | Value |

| CAS Number | 176495-23-1 |

| Molecular Formula | C₆H₄BrNS |

| Molecular Weight | 202.07 g/mol |

| Appearance | Off-white to yellow or brown crystalline powder, crystals, or chunks |

| Solubility | Soluble in dichloromethane, ethyl acetate, and acetone |

Commercially Available Suppliers and Purity

A critical aspect for any research and development is the reliable sourcing of starting materials. 5-(Bromomethyl)thiophene-2-carbonitrile is available from a range of chemical suppliers, with purity levels typically suitable for synthetic chemistry applications.

| Supplier | Stated Purity |

| Sigma-Aldrich (Ambeed) | ≥95% |

| Angene | 95% |

| BLDpharm | 97% |

| Chem-Impex International | >95.0% |

| Combi-Blocks | 95.0% |

| Fluorochem | 95% |

| Toronto Research Chemicals | 97% |

| A2B Chem | 95% |

Note: Purity levels are as stated by the suppliers and may vary. It is recommended to obtain a certificate of analysis for lot-specific data.

Synthesis and Application in Drug Discovery

5-(Bromomethyl)thiophene-2-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly those with therapeutic potential. The presence of a reactive bromomethyl group and a cyano group on the thiophene ring allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.

Role in the Synthesis of Thienopyrimidine Kinase Inhibitors

One of the notable applications of 5-(Bromomethyl)thiophene-2-carbonitrile is in the synthesis of thienopyrimidine derivatives, a class of compounds that has shown significant promise as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The synthesis of thienopyrimidine-based kinase inhibitors often involves the reaction of 5-(Bromomethyl)thiophene-2-carbonitrile with an appropriate amine. The following experimental protocol is a representative example of such a synthesis.

Experimental Protocols

General Synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile

A common laboratory-scale synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile involves the bromination of 5-methylthiophene-2-carbonitrile.

Materials:

-

5-methylthiophene-2-carbonitrile

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 5-methylthiophene-2-carbonitrile in carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the reaction mixture under inert atmosphere for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 5-(Bromomethyl)thiophene-2-carbonitrile as a solid.

Synthesis of a Thienopyrimidine Intermediate

This protocol outlines the use of 5-(Bromomethyl)thiophene-2-carbonitrile in the synthesis of a thienopyrimidine core structure, a key step in the development of certain kinase inhibitors.

Materials:

-

5-(Bromomethyl)thiophene-2-carbonitrile

-

Substituted aminopyrimidine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of the substituted aminopyrimidine in dimethylformamide, add potassium carbonate.

-

Add a solution of 5-(Bromomethyl)thiophene-2-carbonitrile in dimethylformamide dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or gentle heat for several hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired thienopyrimidine intermediate.

Logical Workflow for Kinase Inhibitor Synthesis

The synthesis of a thienopyrimidine-based kinase inhibitor using 5-(Bromomethyl)thiophene-2-carbonitrile can be visualized as a multi-step process.

Caption: Synthetic workflow for a kinase inhibitor.

Signaling Pathway Context

Thienopyrimidine derivatives synthesized from 5-(Bromomethyl)thiophene-2-carbonitrile often target protein kinases involved in cancer cell proliferation and survival. A simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors is depicted below.

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 5-(Bromomethyl)thiophene-2-carbonitrile as a versatile electrophile in nucleophilic substitution reactions. This reagent is a valuable building block for the synthesis of a wide array of substituted thiophene derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.

Introduction

5-(Bromomethyl)thiophene-2-carbonitrile is a key synthetic intermediate characterized by a reactive bromomethyl group attached to a thiophene ring, which also bears a cyano group. The electron-withdrawing nature of the cyano group and the thiophene ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various functional groups, including amines, thiols, and alkoxides, to generate diverse molecular scaffolds for drug discovery and other applications. Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile

A reliable method for the synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile is the radical bromination of 5-methylthiophene-2-carbonitrile using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.

Experimental Protocol: Synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile

A mixture of 5-methylthiophene-2-carbonitrile (9.9 g, 80.5 mmol), N-bromosuccinimide (15 g, 84.3 mmol), and benzoyl peroxide (0.23 g, 0.95 mmol) in carbon tetrachloride (200 mL) is heated at reflux for 6 hours.[1] The resulting suspension is then filtered. The filtrate is diluted with dichloromethane (400 mL), washed with a saturated sodium bicarbonate solution, and dried over magnesium sulfate. After concentration under reduced pressure, the residue is purified by column chromatography (ethyl acetate/n-hexane, 1:4) to yield the title compound as a yellow oil.[1]

Table 1: Synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile - Reactants and Yield

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 5-methylthiophene-2-carbonitrile | 123.18 | 9.9 | 80.5 | 86 |

| N-Bromosuccinimide | 177.98 | 15 | 84.3 | |

| Benzoyl Peroxide | 242.23 | 0.23 | 0.95 |

Characterization Data:

-

¹H NMR (CDCl₃): δ 7.50 (d, 1H), 7.13 (d, 1H), 4.68 (s, 2H).

-

FAB MS: m/z 203 [M+1]⁺.

Nucleophilic Substitution Reactions: Protocols and Applications

The bromomethyl group of 5-(Bromomethyl)thiophene-2-carbonitrile readily undergoes Sₙ2 reactions with a variety of nucleophiles. Below are detailed protocols for reactions with amines, thiols, and alkoxides.

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines provides access to a range of 5-((substituted-amino)methyl)thiophene-2-carbonitriles, which are valuable intermediates in the synthesis of biologically active compounds.

Experimental Protocol: General Procedure for Amination

To a solution of 5-(Bromomethyl)thiophene-2-carbonitrile (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), is added the desired amine (1.1-1.5 eq) and a base such as potassium carbonate or triethylamine (1.5-2.0 eq). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, for a period of 2-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 2: Exemplary Nucleophilic Substitution Reactions with Amines

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 5-((Phenylamino)methyl)thiophene-2-carbonitrile | K₂CO₃, Acetonitrile, rt, 12 h | 85 | Hypothetical |

| Piperidine | 5-(Piperidin-1-ylmethyl)thiophene-2-carbonitrile | Et₃N, DMF, 50 °C, 6 h | 92 | Hypothetical |

| Benzylamine | 5-((Benzylamino)methyl)thiophene-2-carbonitrile | K₂CO₃, Acetonitrile, rt, 8 h | 88 | Hypothetical |

Reaction with Thiol Nucleophiles

Thiol nucleophiles react with 5-(Bromomethyl)thiophene-2-carbonitrile to form the corresponding thioethers. These sulfur-containing compounds are of interest in medicinal chemistry.

Experimental Protocol: General Procedure for Thioetherification

To a solution of the desired thiol (1.1 eq) in a solvent such as ethanol or DMF, is added a base like sodium ethoxide or sodium hydride (1.1 eq) to generate the thiolate anion. 5-(Bromomethyl)thiophene-2-carbonitrile (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 1-6 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Table 3: Exemplary Nucleophilic Substitution Reactions with Thiols

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 5-((Phenylthio)methyl)thiophene-2-carbonitrile | NaOEt, Ethanol, rt, 2 h | 95 | Hypothetical |

| Benzyl mercaptan | 5-((Benzylthio)methyl)thiophene-2-carbonitrile | NaH, DMF, 0 °C to rt, 1 h | 90 | Hypothetical |

| Ethanethiol | 5-((Ethylthio)methyl)thiophene-2-carbonitrile | NaOEt, Ethanol, rt, 3 h | 87 | Hypothetical |

Reaction with Alkoxide Nucleophiles

The reaction with alkoxides, generated from the corresponding alcohols and a base, leads to the formation of ether derivatives.

Experimental Protocol: General Procedure for Etherification

To a solution of the alcohol (used as solvent or in an inert solvent like THF) is added a strong base such as sodium hydride (1.1 eq) at 0 °C to generate the alkoxide. After the evolution of hydrogen gas ceases, 5-(Bromomethyl)thiophene-2-carbonitrile (1.0 eq) is added, and the reaction mixture is stirred at room temperature or heated to reflux for 2-12 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Table 4: Exemplary Nucleophilic Substitution Reactions with Alkoxides

| Nucleophile (from Alcohol) | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium methoxide (from Methanol) | 5-(Methoxymethyl)thiophene-2-carbonitrile | NaH, Methanol, rt, 4 h | 82 | Hypothetical |

| Sodium ethoxide (from Ethanol) | 5-(Ethoxymethyl)thiophene-2-carbonitrile | NaH, Ethanol, reflux, 6 h | 78 | Hypothetical |

| Sodium phenoxide (from Phenol) | 5-(Phenoxymethyl)thiophene-2-carbonitrile | NaH, THF, rt, 12 h | 75 | Hypothetical |

Visualizations

General Reaction Scheme

Caption: General workflow for nucleophilic substitution.

Experimental Workflow

Caption: Experimental workflow for substitution reactions.

Safety Precautions

5-(Bromomethyl)thiophene-2-carbonitrile is a reactive electrophile and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

5-(Bromomethyl)thiophene-2-carbonitrile is a highly useful and reactive building block for the synthesis of a diverse range of thiophene derivatives through nucleophilic substitution reactions. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the potential for a high degree of structural diversity, makes this reagent an invaluable tool in modern organic synthesis.

References

Application Notes and Protocols: Suzuki Cross-Coupling Reaction Using 5-(Bromomethyl)thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki cross-coupling reaction utilizing 5-(bromomethyl)thiophene-2-carbonitrile. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of novel thiophene derivatives. The protocols described herein are based on established methodologies for structurally similar bromomethylthiophene compounds and are intended to serve as a comprehensive guide for laboratory implementation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.[3][4] Thiophene-containing molecules are of significant interest in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] 5-(Bromomethyl)thiophene-2-carbonitrile is a key synthon for introducing a thiophene-2-carbonitrile moiety with a reactive handle for further functionalization. The Suzuki coupling of this substrate with various aryl or heteroaryl boronic acids allows for the synthesis of a diverse library of 5-arylmethyl-thiophene-2-carbonitrile derivatives.

Reaction Principle

The Suzuki cross-coupling reaction of 5-(bromomethyl)thiophene-2-carbonitrile with an organoboronic acid proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of this catalytic cycle are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 5-(bromomethyl)thiophene-2-carbonitrile.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, typically facilitated by a base.

-

Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the palladium(0) catalyst.

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki cross-coupling of analogous 2-bromo-5-(bromomethyl)thiophene derivatives.[5][7] Researchers should optimize these conditions for their specific substrates.

General Procedure for Suzuki Cross-Coupling

A typical experimental setup involves the reaction of 5-(bromomethyl)thiophene-2-carbonitrile with an arylboronic acid in the presence of a palladium catalyst and a base in a suitable solvent system.

Materials:

-

5-(Bromomethyl)thiophene-2-carbonitrile

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

-

Solvent: 1,4-Dioxane and Water (4:1 ratio)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Protocol:

-

To a dry reaction flask, add 5-(bromomethyl)thiophene-2-carbonitrile (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (1,4-dioxane/water) to the reaction mixture.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[8]

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[8]

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes representative yields for the Suzuki cross-coupling reaction of a structurally similar compound, 2-bromo-5-(bromomethyl)thiophene, with various arylboronic acids.[5][7] These values can serve as a benchmark for the expected outcomes with 5-(bromomethyl)thiophene-2-carbonitrile, although actual yields may vary.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 70 |

| 2 | 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(p-tolyl)thiophene | 76 |

| 3 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 72 |

| 4 | 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 65 |

| 5 | 3-Nitrophenylboronic acid | 2-(Bromomethyl)-5-(3-nitrophenyl)thiophene | 55 |

Data adapted from studies on 2-bromo-5-(bromomethyl)thiophene.[5][7]

Visualizations

Suzuki Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling.

Reaction Components

Caption: Key components of the Suzuki cross-coupling reaction.

References

- 1. google.com [google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-(Bromomethyl)thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)thiophene-2-carbonitrile is a versatile bifunctional reagent for the synthesis of a variety of heterocyclic compounds, including potent kinase inhibitors. The thiophene core is a well-established scaffold in medicinal chemistry, known for its ability to mimic phenyl rings while offering unique electronic properties and opportunities for diverse substitution patterns. The presence of a reactive bromomethyl group allows for facile introduction of the thiophene moiety via nucleophilic substitution, while the nitrile group can serve as a key interaction point with kinase active sites or be further elaborated.

This document provides detailed protocols for the synthesis of a representative kinase inhibitor targeting c-Jun N-terminal kinase (JNK), along with methods for its biological evaluation. Furthermore, it outlines the signaling pathways affected and presents quantitative data for a series of thiophene-based kinase inhibitors.

Synthesis of a JNK Inhibitor

The following protocol describes a representative synthesis of a JNK inhibitor derived from 5-(Bromomethyl)thiophene-2-carbonitrile. The strategy involves the nucleophilic substitution of the bromide with an appropriate amine, a common structural motif in many kinase inhibitors.

Experimental Protocol: Synthesis of 2-((5-cyanothiophen-2-yl)methylamino)-N-methylthiophene-3-carboxamide (A Hypothetical JNK Inhibitor)

Materials:

-

5-(Bromomethyl)thiophene-2-carbonitrile

-

2-Amino-N-methylthiophene-3-carboxamide

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a stirred solution of 2-amino-N-methylthiophene-3-carboxamide (1.1 mmol) and sodium bicarbonate (1.1 mmol) in anhydrous ethanol (20 mL) at room temperature, add 5-(Bromomethyl)thiophene-2-carbonitrile (1.0 mmol).

-

Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-